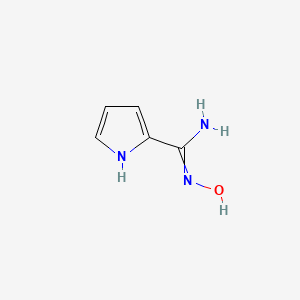
2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid is a complex organic compound that features a furan ring substituted with dimethyl groups and a sulfamoyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid typically involves multi-step organic reactionsThe sulfamoyl group is then attached to the furan ring, and finally, the thiophene ring is introduced through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, hydroxyl groups, or alkyl groups .
Scientific Research Applications
2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Lacks the sulfamoyl and thiophene groups, making it less versatile in terms of chemical reactivity.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the furan ring and dimethyl groups.
Sulfamoylbenzoic acid: Contains the sulfamoyl group but lacks the furan and thiophene rings.
Uniqueness
2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11NO5S2 |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2,5-dimethyl-4-(thiophen-2-ylsulfamoyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO5S2/c1-6-9(11(13)14)10(7(2)17-6)19(15,16)12-8-4-3-5-18-8/h3-5,12H,1-2H3,(H,13,14) |
InChI Key |
BSKLZAJYYTUMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)NC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


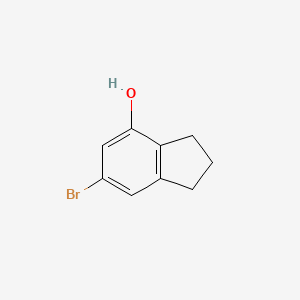
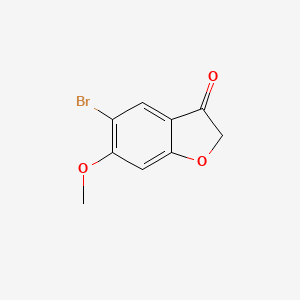

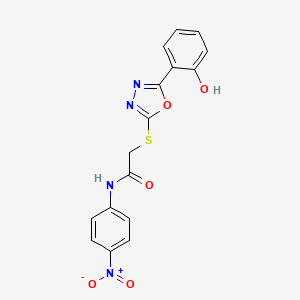
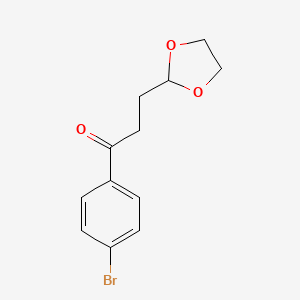
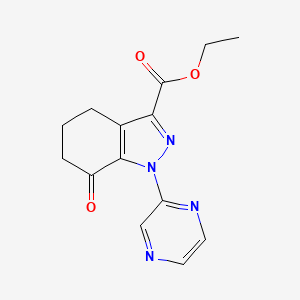
![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
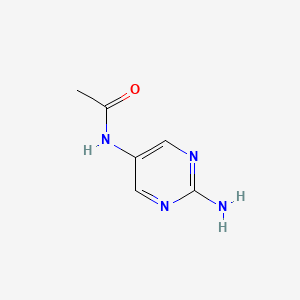
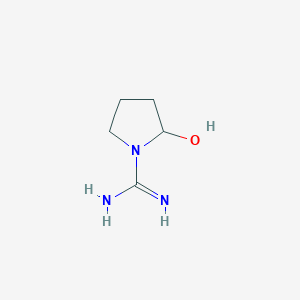
![3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769905.png)
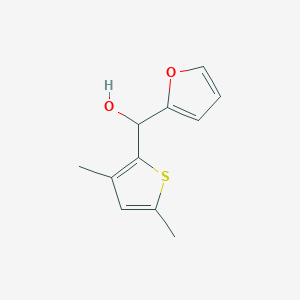
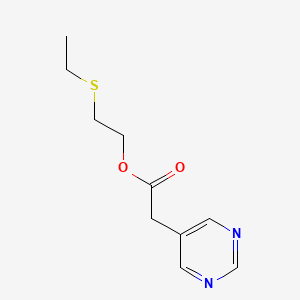
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11769918.png)
